KRAS G12D Cellular Activity: MRTX1133 vs. MRTX-EX185 Binding Affinity Differential
MRTX1133 demonstrates a 2-orders-of-magnitude superior binding potency for KRAS G12D compared to the analog MRTX-EX185. In direct binding assays, MRTX1133 exhibits a Kᴅ of approximately 0.2 pM for GDP-loaded KRAS G12D [1][2]. In contrast, MRTX-EX185 shows an IC₅₀ of 90 nM for KRAS G12D inhibition . This represents a >100,000-fold difference in binding potency. Furthermore, MRTX1133 demonstrates sub-nanomolar to low nanomolar cellular potency in KRAS G12D mutant cells, with an IC₅₀ of 0.8 nM for KRAS G12D-mediated ERK phosphorylation inhibition and median ERK phosphorylation inhibition IC₅₀ values of approximately 5 nM across multiple KRAS G12D-mutant cell lines [2].
| Evidence Dimension | KRAS G12D Binding Affinity / Inhibitory Activity |
|---|---|
| Target Compound Data | Kᴅ = 0.2 pM (GDP-loaded KRAS G12D); Cellular IC₅₀ = 0.8 nM (ERK phosphorylation); Median cellular IC₅₀ = 5 nM (ERK phosphorylation) |
| Comparator Or Baseline | MRTX-EX185: IC₅₀ = 90 nM (KRAS G12D) |
| Quantified Difference | >100,000-fold difference in binding potency; >100-fold difference in cellular IC₅₀ |
| Conditions | SPR assay (Kᴅ); pERK inhibition in KRAS G12D mutant cell lines (cellular IC₅₀) |
Why This Matters
The sub-picomolar binding affinity of MRTX1133 enables robust target engagement at substantially lower concentrations than MRTX-EX185, reducing compound consumption per experiment and enabling dose-response studies in low-nanomolar ranges where early analogs show minimal activity.
- [1] Hallin J, Bowcut V, Calinisan A, et al. Anti-tumor efficacy of a potent and selective non-covalent KRAS G12D inhibitor. Nat Med. 2022;28(10):2171-2182. PMID: 36216931 View Source
- [2] Wang X, Allen S, Blake JF, et al. Identification of MRTX1133, a Noncovalent, Potent, and Selective KRAS G12D Inhibitor. J Med Chem. 2022;65(4):3123-3133. PMID: 34889605 View Source
